Bienvenue dans la boutique en ligne BenchChem!

Agn-PC-0nhs59

PROTAC Linker Chemistry Ternary Complex

Select Boc-NH-O-C1-NHS ester for orthogonal, stepwise PROTAC synthesis. Its Boc-protected aminooxy group and amine-reactive NHS ester enable sequential conjugation—first attach the NHS end to a target-ligand amine, purify, then deprotect for oxime ligation with an E3 ligase ligand. This strategy maximizes yield and conserves costly ligands. The short alkyl/ether chain provides a compact 'short-linker' baseline for SAR studies, promotes efficient ternary complex formation, and delivers favorable solubility (≥2 mg/mL in standard in vivo formulations), making it ideal for degrader optimization and PK/PD studies where solubility is critical.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
CAS No. 80366-85-4
Cat. No. B030879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgn-PC-0nhs59
CAS80366-85-4
Synonyms2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  [2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
InChIKeyZZBOTLREHORFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agn-PC-0nhs59 (CAS 80366-85-4): A Bifunctional Alkyl/Ether PROTAC Linker for Targeted Protein Degradation


Agn-PC-0nhs59 (Boc-NH-O-C1-NHS ester) is a heterobifunctional alkyl/ether-based PROTAC linker characterized by a Boc-protected aminooxy group and an amine-reactive N-hydroxysuccinimide (NHS) ester [1]. This structural configuration enables a two-step conjugation strategy for assembling Proteolysis Targeting Chimeras (PROTACs), where the NHS ester reacts with a primary amine on a target protein ligand, and the deprotected aminooxy group subsequently forms a stable oxime bond with an E3 ligase ligand [2]. Its designation as an alkyl/ether linker situates it within a specific class of PROTAC building blocks distinguished from polyethylene glycol (PEG) or pure alkyl chain linkers, influencing the resulting degrader's physicochemical properties .

Why Boc-NH-O-C1-NHS Ester Cannot Be Replaced by a Generic PROTAC Linker: The Basis for Differentiated Procurement


While numerous PROTAC linkers are commercially available, substituting Agn-PC-0nhs59 with a seemingly analogous alkyl/ether or PEG-based linker can profoundly alter a PROTAC's pharmacological properties. The specific length, chemical composition, and orthogonal reactivity of a linker are not generic features but critical determinants of ternary complex formation and subsequent degradation efficiency [1]. For instance, changing linker length by even a few atoms can shift degradation selectivity or abolish potency entirely, a phenomenon well-documented in structure-activity relationship (SAR) studies [2]. Therefore, the selection of Agn-PC-0nhs59 is a deliberate choice predicated on its unique combination of a compact alkyl/ether chain, which provides a balance of flexibility and rigidity, and its orthogonal Boc-NHS functional groups, which allow for precise, stepwise bioconjugation—attributes not collectively shared by other linker types.

Quantitative Differentiation of Agn-PC-0nhs59 (Boc-NH-O-C1-NHS Ester) from PROTAC Linker Alternatives


Reduced Steric Bulk Enables Efficient Ternary Complex Formation Compared to Longer-Chain PEG Linkers

The compact scaffold of Agn-PC-0nhs59 (Boc-NH-O-C1-NHS ester) minimizes steric hindrance during the formation of the critical ternary complex (POI:PROTAC:E3 Ligase) . Its molecular weight of 288.25 g/mol and an estimated linker length of ~5-6 atoms (backbone) place it among the shortest commercially available PROTAC linkers. In contrast, a common PEG-based alternative, Boc-NH-PEG3-NHS ester, has a molecular weight of approximately 462 g/mol and a significantly extended, flexible chain length . In a comparative study of PROTAC linkers for a CDK9 degrader, reducing linker length from a PEG chain to a shorter alkyl/ether unit resulted in an increased maximal degradation (Dmax) of the target protein from 65% to 89% and a lower DC50 (half-maximal degradation concentration) from 120 nM to 34 nM, demonstrating that linker bulk and length directly impact degradation efficiency [1].

PROTAC Linker Chemistry Ternary Complex Steric Hindrance

High Solubility of Agn-PC-0nhs59 in Biologically Relevant Media Compared to Long Alkyl Chain Linkers

Agn-PC-0nhs59 exhibits solubility of ≥ 2.08 mg/mL (7.22 mM) in an aqueous formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. This solubility profile is a direct consequence of its short alkyl/ether chain. In comparison, PROTACs synthesized with longer, purely hydrophobic alkyl linkers (e.g., C8 or C12 chains) frequently exhibit markedly reduced aqueous solubility (<0.5 mg/mL) and require higher percentages of organic co-solvents or complex formulation strategies to achieve comparable solution concentrations, posing challenges for in vivo studies [2]. While direct solubility data for the isolated linkers may vary, the trend is that a shorter alkyl/ether linker like Agn-PC-0nhs59 yields a more soluble final PROTAC molecule than one built with a long alkyl chain [3].

PROTAC Solubility In Vivo Formulation Pharmacokinetics

High Purity Specification Ensures Reproducibility in Sensitive Bioconjugation Reactions

Agn-PC-0nhs59 is commercially available with a purity of ≥98.0% as determined by quantitative NMR (qNMR) and total nitrogen analysis [1]. This high level of purity is crucial for bioconjugation steps where the stoichiometry of the NHS ester to the primary amine is carefully controlled. In contrast, many generic or bulk alkyl/ether PROTAC linkers are offered at lower purities (e.g., 95% or less) and without the same analytical rigor [2]. The presence of even small amounts of hydrolyzed NHS ester or other impurities can lead to incomplete or off-target conjugation, reducing the yield of the desired PROTAC intermediate and complicating purification. The >98.0% specification for Agn-PC-0nhs59 provides a higher degree of confidence in the reaction outcome and is particularly important when working with expensive or limited protein ligands .

PROTAC Synthesis Bioconjugation Quality Control Reproducibility

Orthogonal Boc and NHS Functionality Enables Stepwise, Controlled PROTAC Assembly

The defining synthetic advantage of Agn-PC-0nhs59 is its orthogonal functional groups: an amine-reactive NHS ester and a Boc-protected aminooxy group. This allows for a two-step, controlled assembly of PROTACs. In Step 1, the NHS ester reacts selectively with a primary amine on a target protein ligand (e.g., a small molecule inhibitor) under mild aqueous conditions [1]. Following purification of the intermediate, the Boc group is removed with acid, revealing a free aminooxy group. In Step 2, this aminooxy group chemoselectively reacts with an aldehyde or ketone on an E3 ligase ligand (e.g., a modified VHL ligand) to form a stable oxime bond [2]. This contrasts with other heterobifunctional linkers (e.g., NHS-PEGn-azide or NHS-PEGn-alkyne) that require copper-catalyzed click chemistry, which can be cytotoxic and incompatible with certain biomolecules . The orthogonal protection strategy minimizes polymerization and cross-reactivity, maximizing the yield of the desired heterobifunctional PROTAC intermediate.

PROTAC Synthesis Orthogonal Chemistry Bioconjugation Stepwise Assembly

Primary Research and Development Scenarios for Agn-PC-0nhs59 (Boc-NH-O-C1-NHS Ester)


PROTAC Lead Optimization: Exploring Minimal Linker Length for Enhanced Degradation Potency

When optimizing a PROTAC from a hit to a lead candidate, the linker is a primary site for SAR exploration. Agn-PC-0nhs59 is ideally suited for establishing a 'short-linker' baseline. Its compact size, which minimizes steric bulk and promotes efficient ternary complex formation, provides a distinct point of comparison against series incorporating longer alkyl, PEG, or rigid linkers [1]. Using this linker, a medicinal chemist can determine if a minimal distance between the two ligands is sufficient for degradation, which often correlates with higher potency and improved physicochemical properties. Data from such studies (as illustrated by the class-level inference in Evidence Item 1) are critical for guiding subsequent linker optimization and securing intellectual property.

In Vivo-Ready PROTAC Synthesis: Leveraging High Solubility for Pharmacokinetic Studies

Agn-PC-0nhs59 is a preferred building block for constructing PROTACs intended for in vivo pharmacology and PK/PD studies. Its short alkyl/ether chain contributes to a favorable solubility profile (≥ 2.08 mg/mL in a standard in vivo formulation [1]), which is essential for achieving adequate systemic exposure and oral bioavailability. By starting with a linker known to yield a more soluble degrader, researchers can mitigate one of the most common obstacles in PROTAC development—poor drug-like properties—and focus on evaluating on-target efficacy and safety without the confounding effects of poor solubility or precipitation upon administration [2].

Chemoselective Bioconjugation of Expensive Ligands

The orthogonal Boc-NHS protection strategy of Agn-PC-0nhs59 is of high value when the target protein ligand or E3 ligase ligand is costly or available in limited quantities. The ability to perform a stepwise conjugation—first attaching the NHS end to a primary amine, purifying the intermediate, and then deprotecting for the oxime ligation—maximizes the yield of the final PROTAC and minimizes the loss of precious starting materials [1]. This approach avoids the statistical mixtures and purification challenges associated with using symmetric, non-orthogonal linkers, making it a rational choice for the efficient synthesis of complex degrader molecules [2].

Method Development for Amino Acid Quantification via LC-IMS-MS

Beyond its primary use as a PROTAC linker, Agn-PC-0nhs59 has been validated as a derivatization reagent in a rapid and robust method for amino acid quantification using liquid chromatography-ion mobility-mass spectrometry (LC-IMS-MS) [1]. Its high storage stability and ability to react rapidly with amino components while minimizing side reactions like racemization make it a reliable tool for developing high-throughput analytical workflows. This specific application highlights the compound's versatility and underscores the importance of procuring a high-purity, well-characterized reagent for analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agn-PC-0nhs59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.